molecular formula C11H14BrN3S B14561316 N-(3-Bromophenyl)tetrahydropyridazine-1(2H)-carbothioamide CAS No. 61653-67-6

N-(3-Bromophenyl)tetrahydropyridazine-1(2H)-carbothioamide

Cat. No.: B14561316
CAS No.: 61653-67-6
M. Wt: 300.22 g/mol
InChI Key: KTRXGCNCATYXCC-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)tetrahydropyridazine-1(2H)-carbothioamide is a chemical compound with the molecular formula C12H12BrN3S2 It is known for its unique structure, which includes a bromophenyl group attached to a tetrahydropyridazine ring with a carbothioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromophenyl)tetrahydropyridazine-1(2H)-carbothioamide typically involves the reaction of 3-bromobenzylamine with tetrahydropyridazine-1(2H)-carbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate larger quantities of reactants and solvents, and the reaction parameters are carefully controlled to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromophenyl)tetrahydropyridazine-1(2H)-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-(3-Bromophenyl)tetrahydropyridazine-1(2H)-carbothioamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)tetrahydropyridazine-1(2H)-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(3-Bromophenyl)tetrahydropyridazine-1(2H)-carbothioamide can be compared with other similar compounds, such as:

    N-(4-Bromophenyl)tetrahydropyridazine-1(2H)-carbothioamide: Similar structure but with the bromine atom in the para position.

    N-(3-Chlorophenyl)tetrahydropyridazine-1(2H)-carbothioamide: Similar structure but with a chlorine atom instead of bromine.

    N-(3-Bromophenyl)tetrahydropyridazine-1(2H)-carboxamide: Similar structure but with a carboxamide group instead of carbothioamide.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

61653-67-6

Molecular Formula

C11H14BrN3S

Molecular Weight

300.22 g/mol

IUPAC Name

N-(3-bromophenyl)diazinane-1-carbothioamide

InChI

InChI=1S/C11H14BrN3S/c12-9-4-3-5-10(8-9)14-11(16)15-7-2-1-6-13-15/h3-5,8,13H,1-2,6-7H2,(H,14,16)

InChI Key

KTRXGCNCATYXCC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(NC1)C(=S)NC2=CC(=CC=C2)Br

Origin of Product

United States

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